molecular formula C10H8BrNO B1290087 5-(4-Bromophenyl)-4-methylisoxazole

5-(4-Bromophenyl)-4-methylisoxazole

Cat. No.: B1290087
M. Wt: 238.08 g/mol
InChI Key: JSKTUAQSLWUFLY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromophenyl group at position 5 and a methyl group at position 2.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

JSKTUAQSLWUFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
  • Structure : The bromophenyl group is at position 5, while a methyl group and carboxylic acid are at positions 3 and 4, respectively.
  • Key Data :
    • Molecular weight: 282.09 g/mol.
    • Spectral features: IR (C=O stretch at ~1700 cm⁻¹, C-Br at ~533 cm⁻¹).
  • Applications : Used as a precursor in drug synthesis due to its carboxylic acid functionality, enabling conjugation or salt formation .
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate
  • Structure : Ethyl ester at position 4, methyl at position 5, and bromophenyl at position 3.
  • Key Data :
    • Molecular weight: 310.14 g/mol.
    • Synthetic route: Involves esterification and palladium-catalyzed coupling .
  • Applications : Intermediate in synthesizing bioactive molecules; ester groups enhance lipophilicity for membrane permeability .
3-(4-Bromophenyl)-5-(4-fluorophenyl)isoxazole
  • Structure : Bromophenyl at position 3 and fluorophenyl at position 4.
  • Key Data: Yield: 74% via Sonogashira coupling. NMR: Aromatic protons at δ 7.45–7.97 ppm .
  • Applications : Fluorine substitution improves metabolic stability and binding affinity in receptor-targeted therapies .

Heterocyclic Core Modifications

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
  • Structure : Oxadiazole core replaces isoxazole.
  • Key Data :
    • Molecular weight: 269.05 g/mol.
    • Anti-inflammatory activity: 59.5–61.9% inhibition (comparable to indomethacin at 20 mg/kg) .
  • Advantages : Oxadiazoles exhibit stronger hydrogen-bonding capacity, enhancing target engagement .

Bioactivity Comparisons

N-[4-(Trifluoromethyl)phenyl]5-methylisoxazole-4-carboxamide (SU101)
  • Structure : Methylisoxazole core with trifluoromethylphenyl and carboxamide groups.
  • Key Data :
    • Inhibits PDGF receptor tyrosine phosphorylation (IC₅₀ < 1 μM).
    • Blocks tumor growth in glioma and prostate cancer models .
  • Mechanistic Insight : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing receptor-ligand interactions .

Physicochemical and Spectral Properties

Table 1. Comparative Analysis of Key Parameters

Compound Molecular Weight (g/mol) Functional Groups Key Spectral Peaks (IR/NMR) Bioactivity Highlights
5-(4-Bromophenyl)-4-methylisoxazole ~282 (estimated) -Br, -CH₃ C-Br (533 cm⁻¹, IR) Not reported
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 282.09 -Br, -CH₃, -COOH C=O (1700 cm⁻¹), δ 2.55 (CH₃, NMR) Precursor for drug conjugates
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate 310.14 -Br, -CH₃, -COOEt δ 1.3 (CH₃ of ester, NMR) Lipophilic intermediate
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid 269.05 -Br, -COOH C=N (1593 cm⁻¹), C=S (1212 cm⁻¹) Anti-inflammatory (61.9% inhibition)

Preparation Methods

Reaction Steps:

  • Reactants : Hydroxylamine hydrochloride (1 mmol) and α,β-unsaturated ketones (1 mmol) are dissolved in water (5 mL).
  • Reaction Conditions : The mixture is stirred at 50 °C for 2 hours.
  • Product Isolation : After cooling to room temperature, the precipitate is filtered and collected without further purification.

Advantages:

  • Clean synthesis in aqueous conditions.
  • Avoids the use of toxic organic solvents.

Modified Procedure Using Propargyl Bromide

This method involves the bromination of benzohydroximinoyl chloride followed by cyclization to form the isoxazole ring.

Reaction Steps:

  • Reactants : Benzohydroximinoyl chloride (1 mmol), propargyl bromide (3-3.5 mmol), sodium hydrogencarbonate solution.
  • Solvent : Dichloromethane (DCM).
  • Reaction Conditions : The reaction mixture is stirred at 0 °C for 24 hours.
  • Isolation : The organic phase is separated, dried with sodium sulfate, and concentrated under reduced pressure.
  • Purification : Crystallization from hexanes or column chromatography using light petroleum/ethyl acetate as eluent.

Yield:

Approximately 58% under optimized conditions.

Green Chemistry Approach

A solvent-free method has been developed using sodium hydrogencarbonate as a base under room temperature conditions.

Reaction Steps:

  • Reactants : Coumarin acid chloride and 3-amino-5-methylisoxazole.
  • Reaction Conditions : Solvent-free reaction at room temperature.
  • Isolation : The product is purified directly without intermediate steps.

Advantages:

  • Eco-friendly approach.
  • High yield and purity of the product.

Comparative Analysis of Methods

Methodology Reactants Solvent Reaction Conditions Yield (%) Advantages
General Isoxazole Synthesis Hydroxylamine hydrochloride Water 50 °C for 2 hours ~78% Clean aqueous synthesis
Bromination & Cyclization Benzohydroximinoyl chloride Dichloromethane 0 °C for 24 hours ~58% High specificity
Green Chemistry Approach Coumarin acid chloride None Room temperature High Eco-friendly, solvent-free

Q & A

Basic: What are the common synthetic routes for 5-(4-Bromophenyl)-4-methylisoxazole?

The synthesis typically involves cyclocondensation of substituted precursors. For example, a reflux reaction in absolute ethanol with glacial acetic acid as a catalyst can facilitate the formation of the isoxazole ring. Substituted benzaldehyde derivatives or brominated intermediates are often used to introduce the 4-bromophenyl group. Purification may involve solvent evaporation under reduced pressure and recrystallization .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the isoxazole ring and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
  • Melting Point Analysis : Reported values (e.g., 168–172°C) help validate purity .
  • FT-IR Spectroscopy : Identifies functional groups like C-Br (≈560 cm⁻¹) and C=N (≈1600 cm⁻¹) .

Basic: How is X-ray crystallography applied to determine its crystal structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include bond lengths (e.g., C-Br ≈ 1.89 Å) and torsion angles to confirm stereochemistry .

Advanced: How can conflicting crystallographic data (e.g., bond angles or space groups) be resolved?

Discrepancies may arise from twinning, disorder, or poor data resolution. Solutions include:

  • TWINLAW (SHELXL) to model twinned crystals.
  • Hirshfeld surface analysis to assess intermolecular interactions.
  • Cross-validation with DFT-optimized geometries to reconcile experimental and computational bond parameters .

Advanced: What strategies are used to design analogs for biological activity studies?

  • Bioisosteric replacement : Substituting the bromine atom with other halogens (e.g., Cl, F) or functional groups (e.g., methoxy) to modulate lipophilicity.
  • Molecular docking : Prioritizing analogs with high binding affinity to targets like cannabinoid receptors (e.g., CB1 IC₅₀ = 1.35 nM for oxadiazole-pyrazole hybrids) .
  • Structure-Activity Relationship (SAR) : Systematic variation of the methyl group or phenyl ring substituents to assess pharmacological effects .

Advanced: How do computational methods (DFT, MD) enhance understanding of its reactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions (e.g., with COX-2 or CB1 receptors).
  • Fukui functions : Identify reactive regions for functionalization .

Basic: What safety precautions are required when handling this compound?

  • Hazard Identification : Harmful if inhaled, ingested, or in contact with skin (per MSDS).
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from light .

Advanced: How to address contradictions in reported biological activity data?

  • Dose-Response Replication : Verify activity across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Orthogonal Validation : Combine in vitro (e.g., MIC assays) and in silico (e.g., pharmacophore modeling) approaches.
  • Meta-Analysis : Compare studies controlling for variables like solvent (DMSO vs. aqueous) or cell lines .

Advanced: What are the challenges in scaling up synthesis for pharmacological studies?

  • Byproduct Control : Optimize reaction time/temperature to minimize side products (e.g., diastereomers).
  • Chromatography-Free Purification : Use recrystallization or aqueous workup for cost-effective scaling.
  • Stability Testing : Assess degradation under varying pH and temperature conditions .

Advanced: How is isotopic labeling used to study metabolic pathways?

  • ¹³C/¹⁵N Labeling : Track metabolic incorporation via LC-MS.
  • Position-Specific Labels : Introduce isotopes at the methyl group or bromophenyl ring to map biotransformation sites .

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